molecular formula C25H22F3N7OS B2551123 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 896698-99-0

2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

货号: B2551123
CAS 编号: 896698-99-0
分子量: 525.55
InChI 键: IKJQADNLMOHPKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hybrid heterocyclic molecule featuring a triazolo[1,5-c]quinazoline core linked to a 3,5-dimethylpyrazole moiety via an ethyl chain, with a sulfanyl-acetamide bridge terminating in a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole and sulfanyl groups may contribute to hydrogen bonding and hydrophobic interactions .

属性

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N7OS/c1-14-18(15(2)33-32-14)10-11-21-31-23-19-8-3-4-9-20(19)30-24(35(23)34-21)37-13-22(36)29-17-7-5-6-16(12-17)25(26,27)28/h3-9,12H,10-11,13H2,1-2H3,(H,29,36)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJQADNLMOHPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide represents a novel class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications. This article aims to summarize the biological activity of this compound based on various research findings, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A triazoloquinazoline core
  • A sulfanyl group
  • A trifluoromethyl phenyl substituent
  • A pyrazole moiety

This unique combination of functional groups contributes to its biological activity.

Anticancer Activity

Research has indicated that quinazoline derivatives possess significant anticancer properties. In a study evaluating various quinazolinone-thiazole hybrids, certain compounds exhibited high cytotoxicity against cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer). For instance, compounds A3 and A5 showed IC50 values of 10 μM for PC3 and MCF-7 cells respectively .

Table 1: Cytotoxic Activity of Related Quinazoline Compounds

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

The compound may exhibit similar or enhanced activity due to its structural features. The presence of the sulfanyl group is hypothesized to contribute to increased lipophilicity, potentially enhancing cellular uptake and bioactivity.

Anti-inflammatory Effects

In addition to anticancer properties, compounds containing quinazoline structures have been reported to possess anti-inflammatory activities. For instance, a related compound demonstrated significant inhibition of carrageenan-induced paw edema in animal models, suggesting potential applications in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Markers

A study evaluated the effects of a quinazoline derivative on pro-inflammatory cytokines. The results showed that the compound significantly reduced levels of TNF-α and PGE-2 in treated subjects compared to controls. This suggests that derivatives like our compound may serve as effective anti-inflammatory agents.

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression and inflammation. For example:

  • NF-kB inhibitors: Certain derivatives have shown the ability to inhibit NF-kB signaling pathways, which are crucial in inflammatory responses.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Molecular modeling studies suggest favorable drug-like properties for this compound, indicating potential for effective therapeutic use.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on key substituents and inferred physicochemical/biological properties.

Compound ID / Name Core Structure Key Substituents Physicochemical Properties (Inferred) Hypothesized Biological Activity
Target Compound Triazoloquinazoline 3,5-Dimethylpyrazole-ethyl, 3-(trifluoromethyl)phenyl High logP (lipophilic), moderate solubility Kinase inhibition, antiproliferative
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (557065-43-7) 1,2,4-Triazole Pyridin-3-yl, 3,5-dimethylphenyl Moderate logP, polar pyridine enhances solubility Protease inhibition
2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide (477318-83-5) Dihydroquinazolinone 4-Ethoxyphenyl, diethylacetamide Low logP (polar ethoxy group), high solubility Anti-inflammatory, enzyme modulation
3-(4-Bromophenyl)-6,8-dichloro-2-methylquinazolin-4-one (299928-87-3) Quinazolinone 4-Bromophenyl, dichloro, methyl High logP (halogenated), low solubility Antimicrobial, cytotoxic

Key Observations:

Core Structure Variability: The target compound’s triazoloquinazoline core is distinct from simpler triazoles (557065-43-7) or quinazolinones (299928-87-3). This may confer stronger π-π stacking in enzyme binding pockets compared to less rigid scaffolds .

Substituent Effects: Trifluoromethyl vs. Halogens: The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability compared to bromine/chlorine in 299928-87-3, which may induce higher toxicity . Pyrazole vs.

Solubility and Bioavailability :

  • The ethoxy group in 477318-83-5 enhances aqueous solubility, whereas the target compound’s trifluoromethyl group prioritizes membrane permeability over solubility. This trade-off is critical for central nervous system (CNS) drug candidates .

Research Findings and Functional Implications

  • Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12 in ) with triazole-quinazoline scaffolds exhibit IC50 values in the low micromolar range against cancer cell lines. The target compound’s pyrazole-ethyl chain may further optimize steric compatibility with kinase active sites.
  • Hydrogen-Bonding Networks : The sulfanyl-acetamide bridge in the target compound allows for flexible hydrogen bonding, akin to patterns observed in Etter’s graph set analysis . This contrasts with the rigid amide linkage in 477318-83-4.
  • DiverseSolutions (DVS) Chemistry Space : The target compound occupies a region of high hydrophobicity and moderate polar surface area in DVS models (similar to kinase inhibitors like imatinib), while 557065-43-7 aligns with protease inhibitors due to its polar pyridine .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。